Allyltriethoxysilane

Catalog No.
S662327
CAS No.
2550-04-1
M.F
C9H20O3Si
M. Wt
204.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltriethoxysilane

CAS Number

2550-04-1

Product Name

Allyltriethoxysilane

IUPAC Name

triethoxy(prop-2-enyl)silane

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3

InChI Key

UMFJXASDGBJDEB-UHFFFAOYSA-N

SMILES

CCO[Si](CC=C)(OCC)OCC

Canonical SMILES

CCO[Si](CC=C)(OCC)OCC

Precursor for Silicone Materials

Allyltriethoxysilane acts as a precursor for the synthesis of various silicone materials. These materials possess valuable properties, including:

  • Thermal stability: Silicones can withstand high temperatures, making them suitable for applications like heat-resistant coatings and electronics.
  • Electrical insulation: Silicones demonstrate excellent electrical insulating properties, making them crucial for electrical components and power cables.
  • Hydrophobicity: Silicones exhibit water-repelling properties, making them valuable for water-resistant coatings and membranes.

By undergoing a process called hydrolysis and condensation, allyltriethoxysilane forms silanol (Si-OH) groups that can further react to create various silicone structures, including:

  • Silicones: These are polymeric materials with alternating silicon and oxygen atoms in the backbone.
  • Siloxane oligomers: These are short-chain silicone molecules with specific functionalities used for various applications.

Surface Modification

Allyltriethoxysilane's ability to react with various surfaces makes it valuable for surface modification. This process alters the surface properties of a material to achieve desired functionalities, such as:

  • Improved adhesion: Allyltriethoxysilane can promote adhesion between dissimilar materials, allowing for stronger bonding in composite materials.
  • Hydrophobic modification: By introducing hydrophobic groups, allyltriethoxysilane can render surfaces water-repellent, useful for applications like self-cleaning surfaces and anti-corrosion coatings.
  • Functionalization: Allyltriethoxysilane, with its reactive allyl group (CH₂=CH-CH₂), can be used to introduce specific functionalities onto surfaces, enabling further chemical modifications or attachment of desired molecules.

Organic Synthesis

Allyltriethoxysilane serves as a reagent in various organic synthesis reactions. Its allyl group can participate in different reactions, such as:

  • Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond (Si-H) across a carbon-carbon double bond (C=C), forming new carbon-silicon (C-Si) bonds.
  • Allylation: The allyl group can be transferred to other molecules, introducing unsaturation and creating new functionalities.

Allyltriethoxysilane is an organosilicon compound characterized by the presence of an allyl group attached to a triethoxysilane moiety. Its molecular formula is C9H20O3SiC_9H_{20}O_3Si and it has a molecular weight of 204.34 g/mol. This compound is known for its ability to form stable bonds between organic and inorganic materials, making it valuable in various applications, particularly in the fields of adhesives and coatings . The compound features a unique structure that allows it to participate in various

ATES is a flammable liquid with moderate acute toxicity. It can irritate the skin, eyes, and respiratory system. Proper personal protective equipment (PPE) should be worn when handling ATES [].

The primary mechanism of action of ATES is its ability to form covalent bonds with both organic and inorganic materials. The allyl group can participate in various reactions, while the triethoxysilyl group binds to inorganic substrates through siloxane formation. This bifunctionality allows ATES to act as a coupling agent, modifying surfaces and promoting adhesion between dissimilar materials [].

Current Research and Applications

ATES finds applications in various scientific research fields due to its coupling properties. Here are some examples:

  • Surface modification: ATES is used to modify the surface properties of glass, ceramics, and metal oxides, improving adhesion for coatings, composites, and biomaterials [].
  • Polymer synthesis: ATES can be incorporated into polymers to introduce allyl functionality, enabling further chemical modifications or crosslinking [].
  • Catalyst immobilization: ATES can be used to immobilize catalysts onto solid supports, improving their stability and reusability [].
, including:

  • Allylation Reactions: It is commonly used for the allylation of carbonyl compounds such as aldehydes and ketones, often facilitated by Lewis acids .
  • Cross-Coupling Reactions: The compound serves as a coupling agent in palladium-catalyzed reactions, allowing for the formation of carbon-carbon bonds .
  • Condensation Reactions: It can participate in sol-gel processes where it reacts with metal hydroxyls, leading to the formation of siloxane networks .

While specific biological activities of allyltriethoxysilane are not extensively documented, compounds with similar silane functionalities have been studied for their potential antimicrobial properties. These properties arise from their ability to modify surfaces, which can inhibit microbial adhesion and growth. Further research is needed to fully elucidate any direct biological effects of allyltriethoxysilane.

Allyltriethoxysilane can be synthesized through several methods:

  • Hydrosilylation: This method involves the reaction of allyl compounds with triethoxysilane in the presence of a catalyst, typically a platinum complex.
  • Esterification: The reaction between allylic alcohols and triethoxysilanes can yield allyltriethoxysilane under acidic conditions.
  • Direct Silylation: This involves treating allylic halides with sodium triethoxysilanolate, leading to the formation of the desired silane compound.

These methods highlight the versatility of allyltriethoxysilane as a reagent in organic synthesis.

Allyltriethoxysilane finds numerous applications across various industries:

  • Adhesives and Sealants: It acts as an adhesion promoter for vinyl-addition silicones, enhancing bond strength between different materials .
  • Coatings: Utilized in protective coatings due to its ability to form durable siloxane networks that improve surface properties.
  • Composite Materials: It is employed to modify surfaces for better compatibility between organic polymers and inorganic fillers.
  • Cross-Coupling Reagent: Used in synthetic organic chemistry for forming carbon-carbon bonds through palladium-catalyzed reactions .

Research on interaction studies involving allyltriethoxysilane primarily focuses on its reactivity with various substrates. Studies indicate that it can effectively modify surfaces through silanization processes, enhancing adhesion and compatibility between different phases in composite materials. The interactions often involve hydrolysis followed by condensation reactions that lead to stable siloxane linkages.

Allyltriethoxysilane shares similarities with several other organosilicon compounds, each possessing unique properties and applications:

CompoundMolecular FormulaKey Features
AllyltrimethoxysilaneC6H14O3SiC_6H_{14}O_3SiUsed for allylation; lower molecular weight
TrimethylsiloxyallylC6H14O3SiC_6H_{14}O_3SiSimilar reactivity; used in silicone polymer synthesis
VinyltriethoxysilaneC8H18O3SiC_8H_{18}O_3SiVinyl group allows different polymerization reactions

Uniqueness of Allyltriethoxysilane

Allyltriethoxysilane is particularly unique due to its combination of an allylic group with three ethoxy groups. This structure enhances its reactivity and versatility in forming stable bonds with diverse substrates while promoting cross-coupling reactions that are less favorable for other similar compounds.

Electrophilic substitution reactions represent the most extensively studied class of transformations involving allyltriethoxysilane. These reactions proceed through a characteristic stepwise mechanism wherein an electrophile attacks the allyl double bond at the gamma position, leading to formation of a silicon-stabilized carbocation intermediate, followed by elimination of the triethoxy silyl group [1] [2] [4].

The reactivity of allyltriethoxysilane toward electrophiles is dramatically enhanced compared to simple alkenes. Quantitative studies demonstrate that allylsilanes exhibit reactivity that is 30,700 times greater than propene toward electrophilic attack by diphenylmethyl cation [5] [6]. This extraordinary rate enhancement is attributed to the strong inductive effect of the triethoxy silyl group, which provides significant electron density to the adjacent carbon-carbon double bond [1] [5].

β-Silicon Effect in Allylsilane Reactions

The β-silicon effect represents the fundamental driving force behind the enhanced reactivity of allyltriethoxysilane in electrophilic substitution reactions. This phenomenon arises from hyperconjugative stabilization of developing positive charge at the beta position relative to the silicon atom [2] [7] [8]. Computational studies reveal that the stabilization energy contribution from σ(Carbon-Silicon) → lone pair*(Carbon) orbital interactions reaches 9.89 kilocalories per mole in the transition state, compared to only 1.61 kilocalories per mole for analogous carbon-carbon hyperconjugation [7].

Mechanistic investigations using density functional theory calculations demonstrate that the β-silicon effect operates through a closed transition state mechanism. In this pathway, the silicon atom participates directly in stabilizing the developing carbocation through hyperconjugative donation from the Silicon-Carbon sigma bond to the electron-deficient center [7] [11]. This interaction is so effective that it can overcome typical thermodynamic preferences and kinetic barriers associated with carbocation formation.

The magnitude of the β-silicon effect depends critically on geometric factors, particularly the dihedral angle between the Carbon-Silicon bond and the pi orbital system of the allyl group. Optimal overlap occurs when this angle approaches zero degrees, maximizing the hyperconjugative stabilization [8] [12]. This geometric requirement explains why conformational flexibility in allylsilanes can influence reaction rates and selectivities.

Sakurai Reaction (Hosomi-Sakurai Allylation)

Recent developments in Sakurai chemistry have focused on asymmetric variants using chiral Lewis acids and organocatalysts. Trityl cation catalysts have shown particular promise, enabling reactions to proceed under mild conditions with excellent chemoselectivity [16]. Additionally, fluoride-mediated variants using allyltrimethoxysilane have been developed to address limitations associated with traditional Lewis acid catalysis [17].

Nucleophilic Displacement at Silicon Centers

Nucleophilic displacement reactions at the silicon center of allyltriethoxysilane represent a distinct mechanistic pathway that enables selective modification of the ethoxy substituents. These transformations proceed through fundamentally different pathways compared to electrophilic substitution at the allyl group, offering complementary synthetic opportunities [18] [19] [20].

The mechanism of nucleophilic displacement at silicon centers is strongly dependent on reaction conditions, particularly the pH of the medium. Under alkaline conditions (pH greater than 9), reactions proceed through an SN2-Si mechanism involving pentacoordinated silicon intermediates [18] [19]. The nucleophilic hydroxyl or deprotonated silanol groups attack the silicon atom directly, forming a hypervalent intermediate that subsequently eliminates an ethoxide leaving group [18] [20].

In contrast, under acidic conditions (pH less than 5), the mechanism shifts to an SN1-Si pathway. Protonation of the ethoxy groups in a rapid pre-equilibrium step increases their leaving group ability [18] [19]. The silicon center then becomes more electrophilic and susceptible to backside attack by water or neutral silanol groups. This mechanism is characterized by predominant retention of configuration at silicon, distinguishing it from typical SN2 processes [19].

The kinetics of nucleophilic displacement at silicon centers are influenced by both steric and electronic factors. Steric effects become particularly important in condensation reactions, where the size and branching of alkyl substituents significantly affect reaction rates [18] [19]. Electronic effects manifest through inductive influences of substituents on silicon. Electron-withdrawing groups enhance the electrophilicity of silicon and accelerate nucleophilic attack, while electron-donating groups have the opposite effect [18] [19].

Fluoride ion activation represents a special case of nucleophilic displacement that occurs through formation of hypervalent fluorosilicate complexes. Fluoride ions are particularly effective nucleophiles toward silicon due to the strong Silicon-Fluorine bond that forms in the products [9] [21] [20]. These reactions typically proceed with inversion of configuration at silicon and can occur under remarkably mild conditions [21].

Temperature effects on nucleophilic displacement at silicon centers are complex and depend on the specific reaction pathway. At elevated temperatures (greater than 100°C), thermal activation enhances the departure of alkoxide leaving groups, but may also promote competing elimination reactions [18] [22]. The balance between desired substitution and unwanted side reactions must be carefully controlled through appropriate choice of reaction conditions.

The stereochemical outcomes of nucleophilic displacement reactions at silicon provide valuable mechanistic insights. Retention of configuration is typically observed under acidic conditions, consistent with an SN1-Si mechanism involving rapid capture of silicenium ion intermediates [19]. Inversion of configuration is more common under basic conditions and with fluoride activation, supporting the operation of SN2-Si pathways [9] [20].

Radical-Mediated Polymerization Pathways

Radical-mediated polymerization of allyltriethoxysilane and related allyl-functional silanes represents a complex area of polymer chemistry with significant challenges and emerging opportunities. The presence of both allyl and alkoxysilane functionalities in the same molecule creates competing reaction pathways that must be carefully controlled to achieve desired polymerization outcomes [23] [24] [25].

Free radical addition polymerization of allyl monomers, including allyltriethoxysilane, faces fundamental limitations due to the phenomenon known as degradative monomer chain transfer [25] [26]. This process involves abstraction of allylic hydrogen atoms by propagating radicals, leading to formation of resonance-stabilized allyl radicals that are poor initiators for continued chain growth [24] [25]. Consequently, traditional free radical polymerization of allyl compounds typically yields only low molecular weight oligomers with poor conversion efficiency [24] [27].

The challenges associated with allyl monomer polymerization have led to development of alternative mechanistic pathways. Radical-mediated cyclization (RMC) represents a novel approach wherein polymerization proceeds through [3+2] cycloaddition rather than simple chain addition [28] [29]. This mechanism begins with hydrogen abstraction from the allylic methylene group to generate an allyl ether radical with a delocalized pi-three-three bond system [28] [29].

The RMC pathway proceeds through several well-defined steps. Initial hydrogen abstraction generates an allyl radical that subsequently undergoes cyclization with a second allyl ether molecule to form a five-membered cyclopentane-like ring radical [28] [29]. This intermediate then abstracts hydrogen from a third molecule, regenerating an allyl radical and continuing the cycle. The overall process results in formation of cyclolinear polymers with unique structural features and properties [28] [29].

Computational studies of the RMC mechanism reveal that the cyclization step proceeds through a stepwise mechanism with activation energies ranging from 16.2 to 26.6 kilocalories per mole [28] [29]. The reaction is thermodynamically favorable, with Gibbs free energy changes of approximately -15.1 kilocalories per mole for the overall cyclization process [28].

Controlled radical polymerization techniques offer additional opportunities for incorporating allyl functionality into well-defined polymer structures. Atom Transfer Radical Polymerization (ATRP) can be successfully applied to allyl monomers under carefully optimized conditions [30]. The key to success lies in maintaining low radical concentrations and using appropriate catalysts and initiators that minimize chain transfer reactions [30].

Thiol-ene polymerization represents perhaps the most successful approach for incorporating allyl groups into polymeric materials [23]. This step-growth mechanism proceeds through alternating propagation and chain transfer events, resulting in consumption of thiol and allene groups in a one-to-one stoichiometric ratio [23]. The reaction is remarkably tolerant to oxygen and proceeds efficiently under ambient conditions, making it attractive for practical applications [23].

The products of radical-mediated polymerization depend critically on the specific mechanism employed. Traditional free radical approaches yield low molecular weight oligomers with broad molecular weight distributions [24] [25]. RMC pathways produce cyclolinear polymers with unique ring-chain architectures [28] [29]. Controlled radical techniques enable synthesis of well-defined polymers with predictable molecular weights and narrow polydispersities [30]. Thiol-ene approaches generate cross-linked networks with excellent mechanical and thermal properties [23].

Recent advances in radical polymerization chemistry have focused on developing new initiating systems and reaction conditions that overcome traditional limitations. Enzymatic initiation using horseradish peroxidase has shown promise for polymerizing allyl monomers under mild, environmentally friendly conditions [23]. Photoredox catalysis offers additional opportunities for controlling radical generation and polymerization kinetics [23].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2550-04-1

General Manufacturing Information

Silane, triethoxy-2-propen-1-yl-: ACTIVE

Dates

Last modified: 08-15-2023

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